
Methyl 2,3-diaminopropanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-diaminopropanoate dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O2 It is a derivative of 2,3-diaminopropionic acid, where the carboxyl group is esterified with methanol, and it exists as a dihydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-diaminopropionate dihydrochloride typically involves the esterification of 2,3-diaminopropionic acid with methanol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. The general reaction scheme is as follows:
-
Esterification:
- React 2,3-diaminopropionic acid with methanol.
- Use an acid catalyst such as sulfuric acid.
- Heat the reaction mixture under reflux conditions.
-
Formation of Dihydrochloride Salt:
- Add hydrochloric acid to the esterified product.
- Isolate the dihydrochloride salt by crystallization.
Industrial Production Methods: Industrial production methods for methyl 2,3-diaminopropionate dihydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated crystallization systems.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3-diaminopropanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2,3-diaminopropanoate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2,3-diaminopropionate dihydrochloride involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. It may also modify proteins through covalent attachment to amino acid residues, altering their structure and function. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
2,3-Diaminopropionic acid: The parent compound, which lacks the methyl ester group.
Methyl 2,3-diaminopropionate: The esterified form without the dihydrochloride salt.
2,3-Diaminopropionic acid hydrochloride: The hydrochloride salt of the parent compound.
Uniqueness: Methyl 2,3-diaminopropanoate dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino groups and the ester functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
6059-44-5 |
|---|---|
Fórmula molecular |
C4H12Cl2N2O2 |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
methyl 2,3-diaminopropanoate;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-8-4(7)3(6)2-5;;/h3H,2,5-6H2,1H3;2*1H |
Clave InChI |
MIOQZKCEDSNQNA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)



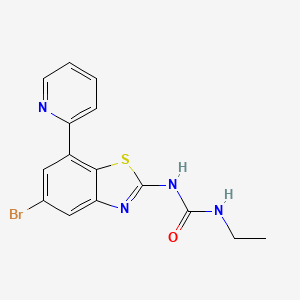
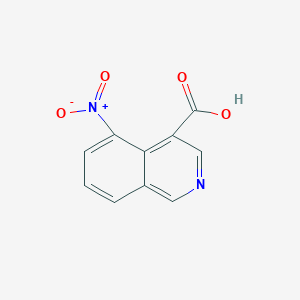
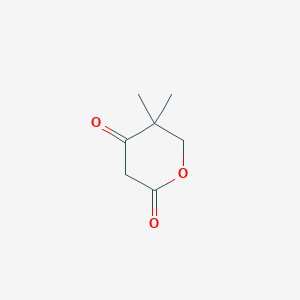

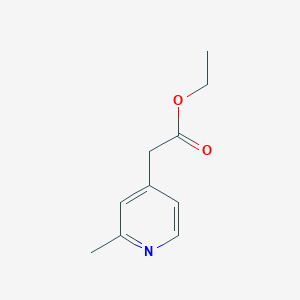

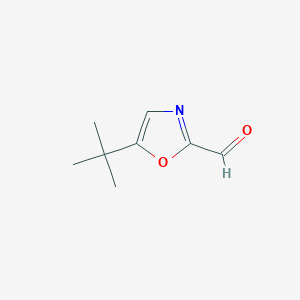
![N-[(2,2-dimethyl-1,3-dioxan-5-yl)methyl]cyclopentanamine](/img/structure/B8741681.png)

